molecular formula C11H11N3 B12242506 6-methyl-N-phenylpyrazin-2-amine

6-methyl-N-phenylpyrazin-2-amine

Cat. No.: B12242506
M. Wt: 185.22 g/mol
InChI Key: XPZQHEQNCPJGLL-UHFFFAOYSA-N
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Description

6-Methyl-N-phenylpyrazin-2-amine is a heteroaromatic compound featuring a pyrazine core substituted with a methyl group at position 6 and a phenyl group attached to the amine at position 2. Its molecular formula is C₁₁H₁₁N₃, with a molecular weight of 185.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its tunable electronic and steric properties.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-N-phenylpyrazin-2-amine

InChI

InChI=1S/C11H11N3/c1-9-7-12-8-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

XPZQHEQNCPJGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenylpyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyrazine with methyl iodide to introduce the methyl group at the 6-position.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with phenylamine under suitable conditions.

Industrial Production Methods

Industrial production of 6-methyl-N-phenylpyrazin-2-amine may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-phenylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly employed.

Major Products

    Oxidation: N-oxides of 6-methyl-N-phenylpyrazin-2-amine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrazine derivatives with functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

6-methyl-N-phenylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-N-phenylpyrazin-2-amine depends on its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Chloro (electron-withdrawing) at position 6 lowers electron density compared to methyl (electron-donating), affecting reactivity and solubility. For example, 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine has a lower pKa (2.82) due to the combined electron-withdrawing effects of Cl and difluoroethyl .

Physicochemical Properties :

  • Boiling Point : The 2,2-difluoroethyl-substituted analogue has a relatively high boiling point (276.9°C), likely due to dipole-dipole interactions from fluorine .
  • Density : The same compound also exhibits a higher density (1.433 g/cm³), correlating with halogen and fluorine content .

Synthetic Accessibility: Chlorinated derivatives (e.g., 6-chloro-N-phenylpyrazin-2-amine) are common intermediates for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

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